molecular formula C8H7ClF2N2O4 B2657905 2-amino-2-(2,6-difluoro-3-nitrophenyl)acetic acid hydrochloride CAS No. 2551116-29-9

2-amino-2-(2,6-difluoro-3-nitrophenyl)acetic acid hydrochloride

Cat. No.: B2657905
CAS No.: 2551116-29-9
M. Wt: 268.6
InChI Key: VICDMNVWDYDCKO-UHFFFAOYSA-N
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Description

2-amino-2-(2,6-difluoro-3-nitrophenyl)acetic acid hydrochloride is an organic compound that features a nitrophenyl group substituted with two fluorine atoms and an amino group

Preparation Methods

The synthesis of 2-amino-2-(2,6-difluoro-3-nitrophenyl)acetic acid hydrochloride typically involves multi-step organic reactions. One common method includes the nitration of a difluorobenzene derivative followed by the introduction of an amino group and subsequent formation of the acetic acid moiety. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.

Chemical Reactions Analysis

2-amino-2-(2,6-difluoro-3-nitrophenyl)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a palladium catalyst, converting the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-amino-2-(2,6-difluoro-3-nitrophenyl)acetic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its unique structure.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-amino-2-(2,6-difluoro-3-nitrophenyl)acetic acid hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 2-amino-2-(2,6-difluoro-3-nitrophenyl)acetic acid hydrochloride include other nitrophenyl derivatives with different substituents. For example:

    2-amino-2-(2,3-difluoro-6-nitrophenyl)acetic acid: This compound has a similar structure but with different positions of the fluorine atoms.

    2-amino-2-(4,5-difluoro-2-nitrophenyl)acetic acid: Another similar compound with fluorine atoms in different positions.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

2-amino-2-(2,6-difluoro-3-nitrophenyl)acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2N2O4.ClH/c9-3-1-2-4(12(15)16)6(10)5(3)7(11)8(13)14;/h1-2,7H,11H2,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VICDMNVWDYDCKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])F)C(C(=O)O)N)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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